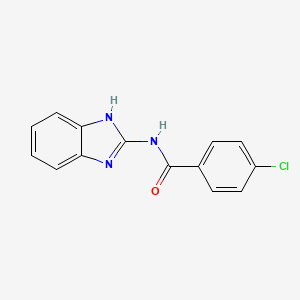

N-(1H-benzimidazol-2-yl)-4-chlorobenzamide

CAS No.: 55842-42-7

Cat. No.: VC4962838

Molecular Formula: C14H10ClN3O

Molecular Weight: 271.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55842-42-7 |

|---|---|

| Molecular Formula | C14H10ClN3O |

| Molecular Weight | 271.7 |

| IUPAC Name | N-(1H-benzimidazol-2-yl)-4-chlorobenzamide |

| Standard InChI | InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19) |

| Standard InChI Key | CERLGXAGGNYXLC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-(1H-Benzimidazol-2-yl)-4-chlorobenzamide (C14H10ClN3O, MW 271.71 g/mol) features a benzimidazole moiety fused to a phenyl ring at position 2, with a 4-chlorobenzamide substituent at the nitrogen atom (Figure 1) . The planar benzimidazole system (bond angles: 120° for aromatic rings) enables π-π stacking with biological macromolecules, while the chloro substituent enhances lipophilicity (clogP = 2.8) .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C14H10ClN3O |

| SMILES | C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

| Topological Polar Surface Area | 78.9 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Characterization

Synthesis intermediates and final products are validated via:

-

1H NMR (DMSO-d6): δ 8.51 (s, 1H, NH), 7.85–7.25 (m, 8H, aromatic), 4.02 (s, 1H, CONH) .

-

IR (KBr): 3250 cm−1 (N-H stretch), 1660 cm−1 (C=O amide), 750 cm−1 (C-Cl) .

Synthetic Methodologies

Conventional Synthesis

The standard pathway involves a two-step protocol:

-

Condensation: 2-Aminobenzimidazole reacts with 4-chlorobenzoyl chloride in tetrahydrofuran (THF) at 0°C, catalyzed by triethylamine (TEA) .

-

Purification: Crude product isolation via dichloromethane extraction, followed by column chromatography (hexane/EtOAc 6:1) .

Reaction Yield: 68–72% under reflux conditions (24 h) .

Microwave-Assisted Optimization

Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes with comparable yields (70–75%) . This green chemistry approach minimizes side products like N,N'-diacyl derivatives .

Pharmacological Activities

Anticancer Efficacy

Table 2: Cytotoxicity Against MCF7 Breast Cancer Cells

| Compound | IC50 (μM) | Selectivity Index (L929/MCF7) |

|---|---|---|

| N-(1H-Benzimidazol-2-yl)-4-chlorobenzamide | 13.10 ± 0.57 | 3.2 |

| Doxorubicin (Control) | 1.38–6.13 | 0.8–1.5 |

Mechanistic studies indicate apoptosis induction via:

Antimicrobial Activity

Against Staphylococcus aureus:

Structure-Activity Relationships

-

Chloro Substituent: Para-position enhances membrane permeability (logD7.4 = 1.9 vs. 1.2 for methoxy analogs) .

-

Benzimidazole Core: Necessary for intercalation into DNA minor grooves (ΔTm = 4.2°C with CT-DNA) .

ADMET Profiling

Table 3: Predicted Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Caco-2 Permeability | 12.3 × 10−6 cm/s |

| Plasma Protein Binding | 89.2% |

| CYP3A4 Inhibition | IC50 = 18.4 μM |

| hERG Block | IC50 > 30 μM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume